サイコサポニンB2

説明

サイコサポニンB2は、伝統的な中国医学で一般的に使用される植物であるブプレウルム・ファルカタムの根から単離された生物活性化合物です。 この化合物はトリテルペンサポニンのクラスに属し、抗炎症、肝保護、抗がん効果など、さまざまな薬理学的特性で知られています .

科学的研究の応用

Saikosaponin B2 has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications in treating liver diseases, inflammation, and cancer.

Industry: It is used in the development of pharmaceutical formulations and health supplements

作用機序

サイコサポニンB2は、さまざまな分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that Saikosaponin B2 may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

Saikosaponin B2 has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that Saikosaponin B2 can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

Saikosaponin B2 exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of Saikosaponin B2 change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that Saikosaponin B2 may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Saikosaponin B2 vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that Saikosaponin B2 may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Saikosaponin B2 is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that Saikosaponin B2 may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Saikosaponin B2 is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that Saikosaponin B2 may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Saikosaponin B2 is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that Saikosaponin B2 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: サイコサポニンB2は、組換えグリコシドヒドロラーゼを用いたサイコサポニンAとサイコサポニンDの加水分解により合成できます。 これらの酵素は、パエニバチルス・ミューシラギノサスとラクトバチルス・コレエンシスからクローニングされ、30〜37°CおよびpH 6.5〜7.0の最適条件でグリコシド開裂活性を示します .

工業生産方法: this compoundの工業生産には、ブプレウルム・ファルカタムの根の抽出、続いて調製用高速液体クロマトグラフィーを用いた精製が含まれます。 このプロセスには、サイコサポニンの加水分解によるサイコゲニンFとサイコゲニンGの生成が含まれ、その後さらに精製してthis compoundを得ます .

化学反応の分析

反応の種類: サイコサポニンB2は、次を含むさまざまな化学反応を受けます。

酸化: さまざまな誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、薬理学的特性が改変されたさまざまなサイコサポニン誘導体が含まれます .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について研究されています。

医学: 肝疾患、炎症、癌の治療における潜在的な治療的応用があります。

類似化合物との比較

サイコサポニンB2は、サイコサポニンA、サイコサポニンD、サイコサポニンCなどの他のサイコサポニンと比較されます。

サイコサポニンAとD: これらの化合物は、抗炎症作用と抗がん作用も示しますが、分子標的と経路が異なります。

サイコサポニンC: 作用機序が異なりますが、同様の肝保護効果があります.

独自性: this compoundは、IKK/IκBα/NF-κBシグナル伝達経路の強力な阻害作用により独特であり、抗炎症剤および抗がん剤治療の有望な候補となります .

類似化合物のリスト:

- サイコサポニンA

- サイコサポニンD

- サイコサポニンC

- プニカリシン

- プニカラギン

生物活性

Saikosaponin B2 (SSb2) is a natural compound primarily extracted from the roots of Bupleurum species, known for its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of SSb2, supported by recent research findings, case studies, and data tables.

Antitumor Activity

Mechanisms of Action

SSb2 has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

- Liver Cancer : Research indicates that SSb2 inhibits primary liver cancer by regulating the STK4/IRAK1/NF-κB signaling pathway. In studies involving mice with induced liver cancer, SSb2 treatment led to reduced tumor weight and improved immune function parameters such as thymus and spleen indices .

- Breast Cancer : In vitro studies showed that SSb2 inhibits breast cancer cell proliferation and migration, particularly through the JAK/STAT signaling pathway. The compound affects the expression of matrix metalloproteinase 2 (MMP2), which is crucial for tumor invasion and metastasis .

- Angiogenesis Inhibition : SSb2 has been shown to inhibit angiogenesis in liver cancer models. It reduces levels of vascular endothelial growth factor (VEGF) and other key proteins involved in angiogenesis, thereby limiting tumor growth .

Table 1: Summary of Antitumor Effects of Saikosaponin B2

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Liver Cancer | Inhibition of STK4/IRAK1/NF-κB pathway | Reduced tumor weight in H22 tumor-bearing mice |

| Breast Cancer | Modulation of JAK/STAT pathway | Decreased cell proliferation and migration |

| General Angiogenesis | Downregulation of VEGF and MMPs | Inhibited angiogenesis in vitro and in vivo |

Anti-inflammatory Effects

SSb2 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. In studies utilizing LPS-stimulated RAW 264.7 macrophages, SSb2 significantly reduced nitric oxide secretion and the expression of inflammatory mediators, underscoring its potential for treating inflammatory diseases .

Hepatoprotective Properties

SSb2 has been recognized for its hepatoprotective effects, particularly against drug-induced liver injury. Experimental models have shown that SSb2 can ameliorate liver damage by enhancing antioxidant defenses and modulating apoptotic pathways in hepatocytes .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of SSb2. It has been found to inhibit human coronavirus 229E infection with an IC50 value of 1.7 µmol/L, indicating strong antiviral activity without significant cytotoxicity at effective concentrations . The compound interferes with viral attachment and penetration, showcasing its potential as a therapeutic agent against viral infections.

Case Studies

- Liver Cancer Model : A study on Kunming mice treated with SSb2 showed a significant reduction in tumor size and improved immune response markers after one month of treatment at a dose of 30 mg/kg .

- Breast Cancer Cell Lines : In vitro assays demonstrated that SSb2 inhibited MCF-7 breast cancer cell proliferation by inducing apoptosis via the p53/p21 signaling pathway. The compound was tested at various concentrations (0.1 to 50 µM), revealing a dose-dependent effect on cell viability .

特性

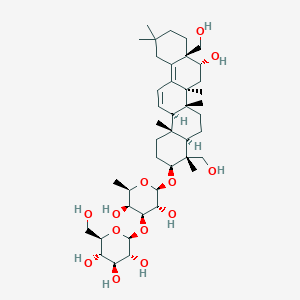

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-41-9 | |

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。